N-[1-(3,4-dimethoxyphenyl)ethyl]-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide
説明
N-[1-(3,4-Dimethoxyphenyl)ethyl]-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide (molecular formula: C₂₄H₂₆N₄O₅; molecular weight: 450.49 g/mol) is a benzamide derivative featuring a pyrazine core substituted with a morpholine ring and linked via an ether bond to the benzamide scaffold. The morpholine moiety enhances solubility and may participate in hydrogen bonding, while the pyrazine ring offers opportunities for π-π stacking interactions. This compound is structurally related to kinase inhibitors and G protein-coupled receptor (GPCR) modulators, though its specific pharmacological target remains unconfirmed in the provided evidence .
特性
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)ethyl]-4-(3-morpholin-4-ylpyrazin-2-yl)oxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O5/c1-17(19-6-9-21(31-2)22(16-19)32-3)28-24(30)18-4-7-20(8-5-18)34-25-23(26-10-11-27-25)29-12-14-33-15-13-29/h4-11,16-17H,12-15H2,1-3H3,(H,28,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHHZSTWJVCRBJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)OC)NC(=O)C2=CC=C(C=C2)OC3=NC=CN=C3N4CCOCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-[1-(3,4-dimethoxyphenyl)ethyl]-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes:
- Dimethoxyphenyl group : Contributes to its lipophilicity and potential receptor interactions.
- Morpholinopyrazinyl moiety : May enhance pharmacological properties through specific target interactions.
The molecular formula is , with a molecular weight of approximately 464.5 g/mol. These structural components suggest a potential for diverse biological activity, particularly in pharmacology.
Antimicrobial Potential
Preliminary studies have indicated that N-[1-(3,4-dimethoxyphenyl)ethyl]-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide may exhibit significant antimicrobial properties. Research has shown that similar compounds with pyrazinyl and morpholine groups often demonstrate activity against various bacterial strains, including Mycobacterium tuberculosis .
In a related study on benzamide derivatives, compounds with similar structures were evaluated for their anti-tubercular activity. The most active derivatives showed IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra, indicating the potential for this compound to be explored further in this context .
Understanding the mechanism of action is crucial for determining the therapeutic potential of N-[1-(3,4-dimethoxyphenyl)ethyl]-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide. Interaction studies suggest that the compound may target specific receptors or enzymes involved in microbial growth or survival. For instance, docking studies have revealed favorable interactions with protein targets associated with bacterial metabolism .
Synthesis
The synthesis of N-[1-(3,4-dimethoxyphenyl)ethyl]-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide typically involves multiple steps:
- Preparation of the dimethoxyphenyl ethyl group .
- Synthesis of the morpholinopyrazinyl fragment .
- Coupling of the two moieties to form the final product .
This multi-step process allows for high specificity in constructing the target molecule, which is essential for maintaining biological activity .
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds structurally similar to N-[1-(3,4-dimethoxyphenyl)ethyl]-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide:
| Study | Compound | Biological Activity | IC50 (μM) |
|---|---|---|---|
| Benzamide derivatives | Anti-tubercular | 1.35 - 2.18 | |
| Morpholine derivatives | Antimicrobial | Varies | |
| Related benzamides | Neuroprotective effects | Not specified |
These studies highlight the potential for further exploration of N-[1-(3,4-dimethoxyphenyl)ethyl]-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide in various therapeutic areas.
類似化合物との比較
Key Observations:
In contrast, GR125743 () uses a piperazine group for similar solubility-enhancing effects .
Benzamide Modifications : The target compound’s 3,4-dimethoxyphenethyl group distinguishes it from the fluorinated and heterocyclic substituents in and . These modifications likely alter binding affinity and metabolic stability .
Molecular Weight : The imidazopyridine-oxadiazole hybrid () has a higher molecular weight (601.64 g/mol), which may reduce bioavailability compared to the target compound (450.49 g/mol) .
Pharmacological and Physicochemical Properties
While direct activity data for the target compound are absent in the evidence, insights can be inferred from structural analogs:
- Lipophilicity : The 3,4-dimethoxyphenethyl group in the target compound increases logP compared to the morpholinyl-ethoxybenzamide in , which may enhance membrane permeability but reduce aqueous solubility .
- Bioisosteric Replacements: The morpholine ring in the target compound and the piperazine in GR125743 act as bioisosteres, balancing solubility and target engagement.
- Synthetic Accessibility : highlights synthetic routes for benzamide derivatives using coupling reactions (e.g., Suzuki-Miyaura), suggesting the target compound could be synthesized via similar methods .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
